7-AMINO-4-OXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
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Overview
Description
7-AMINO-4-OXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the biological activity of molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-AMINO-4-OXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base to form a benzylidene intermediate. This intermediate then undergoes cyclization with urea or thiourea under acidic or basic conditions to form the pyrano[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
7-AMINO-4-OXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
7-AMINO-4-OXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 7-AMINO-4-OXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to these targets, often through hydrogen bonding and hydrophobic interactions. The compound can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
5-AMINO-1-(2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE-3-CARBONITRILE: This compound shares a similar trifluoromethyl group and exhibits comparable biological activities.
2-THIO-CONTAINING PYRIMIDINES: These compounds have a similar pyrimidine core and are studied for their therapeutic potential.
Uniqueness
The uniqueness of 7-AMINO-4-OXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-amino-4-oxo-5-[3-(trifluoromethyl)phenyl]-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)8-3-1-2-7(4-8)10-9(5-19)12(20)24-14-11(10)13(23)21-6-22-14/h1-4,6,10H,20H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPYXNNFYJTSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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